1-Isocyanato-2-methoxy-4-nitrobenzene
Overview
Description
Synthesis Analysis
Synthesis of 1-Isocyanato-2-methoxy-4-nitrobenzene and related compounds typically involves reactions that highlight the versatility of methoxy and nitro functional groups in organic synthesis. For instance, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene leads to unexpected products, demonstrating the complex chemistry of methoxy and nitro substituted benzene derivatives (Jones et al., 1977).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as substituted methoxybenzene derivatives, has been extensively studied. These studies often reveal planar structures, hydrogen bonding, and the impact of steric hindrance on molecular conformation (Fun et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of this compound involves interactions with various reagents and catalysts, leading to a wide range of chemical transformations. For example, the carbonylation of nitro compounds in the presence of specific catalysts like [Rh(CO)2Cl]2, activated by pyridine and pyridine hydrochloride, can convert aromatic nitro compounds to their corresponding isocyanates with significant yields (Manov-Yuvenskii et al., 1980).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with different chemical agents and the formation of products with unique properties, are of significant interest. Studies on the formation of isocyanates by deoxygenation of C-nitrosocarbonyl compounds highlight the potential routes for synthesizing isocyanates from nitrobenzene derivatives (Corrie et al., 1982).
Scientific Research Applications
Synthesis and Characterization of Functionalized Compounds : 1-Isocyanato-2-methoxy-4-nitrobenzene has been used in the synthesis of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes. These compounds have been characterized using elemental analysis, spectroscopic techniques, and X-ray diffraction analysis, demonstrating their potential in various chemical applications (Singh et al., 2016).
Atmospheric Chemistry and Environmental Studies : In atmospheric chemistry, studies have shown the formation of nitroguaiacol isomers as main oxidation products in gas- and aerosol-phases from the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals. This research highlights the compound's relevance in understanding biomass burning emissions and their impact on air quality (Lauraguais et al., 2014).
Novel Reaction Pathways : An unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, yielding unexpected products, showcases the unique chemical reactivity and potential for novel synthetic pathways involving this compound (Jones et al., 1977).
Catalytic Synthesis of Isocyanates : Research has explored the catalytic synthesis of isocyanates, an important class of organic compounds, by carbonylation of nitro compounds like 4-methoxynitrobenzene in the presence of rhodium complexes, revealing potential industrial applications (Manov-Yuvenskii et al., 1980).
Electrochemical Applications : Studies on the electrochemical grafting process of 4-nitrobenzene and 4-methoxybenzene from diazonium salt solutions, and the influence on Si surface species before and after grafting, demonstrate the compound's relevance in electrochemistry and material science (Rappich et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-Isocyanato-2-methoxy-4-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is especially stable due to its aromaticity .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile (in this case, the isocyanate group) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This process allows the compound to form a bond with the benzene ring while preserving the ring’s aromaticity .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions can lead to the formation of various organic compounds, which can potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19415 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify the structure of biomolecules containing benzene rings .
Biochemical Analysis
Biochemical Properties
1-Isocyanato-2-methoxy-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can lead to the formation of stable urea linkages, which can alter the structure and function of the target proteins. Additionally, the nitro group can participate in redox reactions, potentially affecting the oxidative state of the cellular environment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, the modification of transcription factors by this compound can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular redox balance can affect mitochondrial function and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, forming stable adducts that can inhibit or activate enzyme activity. This modification can lead to changes in enzyme kinetics and substrate specificity. Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the degradation products can accumulate and potentially exert different biological effects compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can induce mild biochemical changes without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic reactions can influence the overall metabolic flux and levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can affect the localization and concentration of this compound within different tissues, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of a methoxy group can influence the compound’s affinity for certain organelles, such as the endoplasmic reticulum or mitochondria. These localization patterns can determine the specific biochemical pathways and cellular processes affected by this compound .
properties
IUPAC Name |
1-isocyanato-2-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZJLLPYYCZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392989 | |
Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33484-67-2 | |
Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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